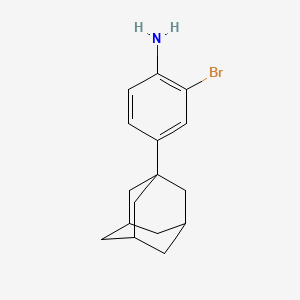
4-(1-Adamantyl)-2-bromoaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Adamantyl)-2-bromoaniline is an organic compound that features an adamantyl group attached to a brominated aniline The adamantyl group is a bulky, diamondoid structure that imparts unique properties to the compound, making it of interest in various fields of research and application
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Adamantyl)-2-bromoaniline typically involves the introduction of the adamantyl group to a brominated aniline derivative. One common method involves the reaction of 1-adamantanol with 2-bromoaniline in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Another approach involves the use of 1-bromoadamantane as a starting material, which reacts with 2-bromoaniline under similar conditions. The choice of catalyst and solvent can vary, but common options include sulfuric acid or methanesulfonic acid in a suitable organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency of the process.
化学反应分析
Types of Reactions
4-(1-Adamantyl)-2-bromoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different substituted aniline derivatives.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of various substituted aniline derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydrocarbon derivatives.
科学研究应用
Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor in synthesizing various complex organic molecules, including advanced materials and catalysts. Its unique structure allows for modifications that lead to new chemical entities with desirable properties.
Biology
- Antimicrobial Activity : Research indicates that 4-(1-Adamantyl)-2-bromoaniline exhibits significant antimicrobial properties, making it a candidate for developing new antibacterial agents. Its structural features may enhance its interaction with microbial targets.
- Anticancer Potential : Studies have explored its efficacy against various cancer cell lines, suggesting potential as an anticancer drug due to its ability to induce apoptosis in malignant cells.
Medicine
- Drug Development : The compound's unique reactivity and structural characteristics make it a promising candidate for drug development. Its derivatives have been investigated for their therapeutic effects in treating conditions such as cancer and infectious diseases.
Case Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various adamantane derivatives, including this compound. The findings demonstrated that this compound effectively inhibited the growth of multiple bacterial strains, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
In a recent investigation into novel anticancer agents, researchers synthesized derivatives of this compound and assessed their cytotoxic effects on human cancer cell lines. The results showed that certain derivatives significantly reduced cell viability and induced apoptosis in breast cancer cells .
作用机制
The mechanism of action of 4-(1-Adamantyl)-2-bromoaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The adamantyl group can enhance the compound’s ability to penetrate cell membranes, while the bromine atom and amine group can participate in specific binding interactions.
相似化合物的比较
Similar Compounds
- 2-(1-Adamantyl)-4-bromophenol
- 2-(1-Adamantyl)-4-bromoanisole
- 1-Adamantylamine
Uniqueness
4-(1-Adamantyl)-2-bromoaniline is unique due to the combination of the adamantyl group, bromine atom, and amine group on the aromatic ring. This combination imparts distinct reactivity and properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of steric bulk, electronic effects, and functional group versatility.
属性
IUPAC Name |
4-(1-adamantyl)-2-bromoaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN/c17-14-6-13(1-2-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENCAVJVRPEVMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













